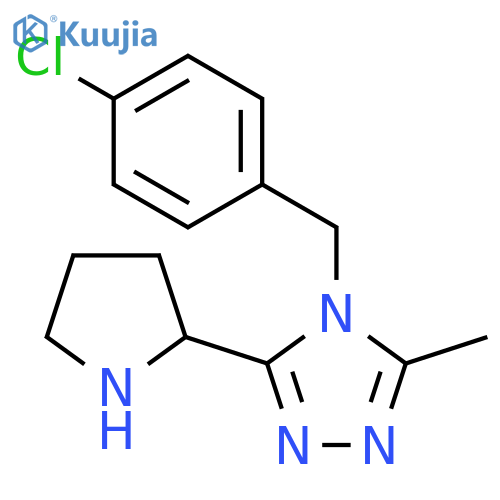Cas no 1140495-90-4 (4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole)

1140495-90-4 structure
商品名:4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole
4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole
- 4-[(4-chlorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole
- 4H-1,2,4-Triazole, 4-[(4-chlorophenyl)methyl]-3-methyl-5-(2R)-2-pyrrolidinyl-
- 1140495-90-4
- DTXSID40677270
- 4-[(4-chlorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole
- AKOS015900000
- SCHEMBL3845171
-
- MDL: MFCD12924849
- インチ: InChI=1S/C14H17ClN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3/t13-/m1/s1
- InChIKey: VJEBLYRZZRUHKU-CYBMUJFWSA-N
- ほほえんだ: CC1=NN=C([C@H]2CCCN2)N1CC3=CC=C(C=C3)Cl
計算された属性
- せいみつぶんしりょう: 276.11400
- どういたいしつりょう: 276.1141743g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 42.7Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.023 g/l)(25ºC)、
- PSA: 42.74000
- LogP: 3.04150
4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole セキュリティ情報
4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1802277-1g |
4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole |
1140495-90-4 | 95% | 1g |
¥3967.00 | 2024-08-09 | |
| Ambeed | A606635-1g |
4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole |
1140495-90-4 | 95+% | 1g |
$427.0 | 2024-04-26 | |
| Chemenu | CM198598-1g |
4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole |
1140495-90-4 | 95% | 1g |
$470 | 2023-11-24 | |
| Alichem | A109005447-1g |
4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole |
1140495-90-4 | 95% | 1g |
$475.24 | 2023-09-04 | |
| Cooke Chemical | BD8458831-1g |
4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole |
1140495-90-4 | 95+% | 1g |
RMB 2441.60 | 2025-02-21 |
4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
1140495-90-4 (4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole) 関連製品
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1140495-90-4)4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole

清らかである:99%
はかる:1g
価格 ($):384.0